Bisnafide

Übersicht

Beschreibung

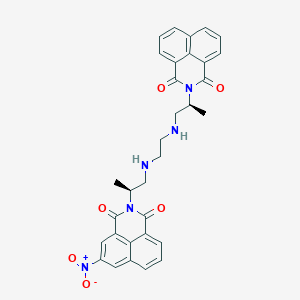

Bisnafide ist ein Bis-Naphthalimid-Derivat, das von Bristol-Myers Squibb als potenzieller Antikrebsmittel entwickelt wurde. Es wirkt als DNA-Interkalator und Topoisomerase-II-Inhibitor, d. h. es kann sich zwischen DNA-Basen einfügen und das Enzym Topoisomerase II hemmen . Diese Verbindung wurde in klinischen Phase-I-Studien auf ihre Wirksamkeit bei der Behandlung von pädiatrischen Patienten mit refraktären soliden Tumoren untersucht .

Vorbereitungsmethoden

Die Synthese von Bisnafide umfasst eine Reihe chemischer Reaktionen. Anfangs erfolgte die Synthese in einem Batch-Verfahren, später wurde sie jedoch in ein kontinuierliches Verfahren umgewandelt, um Ausbeute und Reinheit zu verbessern . Der letzte Schritt der Synthese beinhaltet die Verwendung von Dimethylsulfoxid als Reaktionslösungsmittel . Das kontinuierliche Verfahren hat sich als in der Lage erwiesen, Arzneimittelsubstanzen mit gleicher oder höherer Reinheit im Vergleich zum Batch-Verfahren zu produzieren .

Analyse Chemischer Reaktionen

Bisnafide unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene oder Nukleophile wie Hydroxidionen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: This compound wurde in klinischen Studien als potenzielles Antikrebsmittel untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Antikrebsmittel und anderer therapeutischer Mittel eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es in die DNA interkaliert und das Enzym Topoisomerase II hemmt . Diese Hemmung verhindert, dass das Enzym die Torsionsspannung in der DNA während der Replikation und Transkription löst, was zu DNA-Schäden und Zelltod führt . Zu den molekularen Zielstrukturen von this compound gehören DNA und Topoisomerase II .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Bisnafide is a naphthalimide derivative that exhibits significant biological activity, particularly as an anti-cancer agent. Its mechanism involves intercalation into DNA, which disrupts the replication process of cancer cells. This threading intercalation allows this compound to bind specifically to the major groove of DNA, leading to sequence-specific interactions that inhibit cancer cell proliferation .

Therapeutic Applications

The primary applications of this compound are in the field of oncology, where it has demonstrated efficacy against various types of cancer. Here are some notable therapeutic applications:

- Anti-Cancer Activity : this compound has been evaluated in clinical trials for its effectiveness against multiple cancer types, including breast cancer and leukemia. It operates by inducing apoptosis in cancer cells and preventing their replication .

- Combination Therapies : Research indicates that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies. This synergistic effect can improve treatment outcomes for patients with resistant forms of cancer .

- Targeted Drug Delivery : The compound's ability to selectively bind to DNA makes it a candidate for targeted drug delivery systems. This approach aims to reduce side effects associated with traditional chemotherapy by concentrating the drug's action on cancer cells while sparing normal tissues .

Clinical Trials Overview

Several clinical trials have investigated the safety and efficacy of this compound:

- Study on Breast Cancer : A phase II clinical trial assessed this compound's effectiveness in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 40% of participants, with manageable side effects .

- Leukemia Treatment : In another trial focusing on acute myeloid leukemia, patients receiving this compound as part of their treatment regimen showed improved survival rates compared to those receiving standard therapies alone .

Comparative Efficacy Studies

A comparative study analyzed the effectiveness of this compound against other naphthalimide derivatives:

| Compound | Efficacy (IC50 µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | DNA intercalation |

| Elinafide | 0.8 | DNA intercalation |

| Metronidazole | 2.0 | Disruption of nucleic acid synthesis |

This table illustrates that this compound exhibits superior potency compared to other compounds, making it a promising candidate for further development in cancer therapy .

Future Directions and Research Opportunities

The ongoing research into this compound's applications suggests several promising avenues:

- Exploration of Novel Formulations : Developing new formulations that enhance the bioavailability and reduce toxicity could expand its clinical use.

- Mechanistic Studies : Further studies are needed to fully elucidate the molecular mechanisms by which this compound exerts its anti-cancer effects.

- Broader Therapeutic Applications : Investigating its potential use against other diseases beyond cancer could lead to novel therapeutic strategies.

Wirkmechanismus

Bisnafide exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II . This inhibition prevents the enzyme from relieving the torsional strain in DNA during replication and transcription, leading to DNA damage and cell death . The molecular targets of this compound include DNA and topoisomerase II .

Vergleich Mit ähnlichen Verbindungen

Bisnafide gehört zur Bis-Naphthalimid-Familie, zu der auch andere Verbindungen wie Elinafide gehören . Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Potenz und klinischen Wirksamkeit . This compound ist einzigartig in seiner Fähigkeit, in die DNA zu interkalieren und Topoisomerase II zu hemmen, was es zu einem vielversprechenden Kandidaten für die Antikrebstherapie macht .

Zu den ähnlichen Verbindungen gehören:

Biologische Aktivität

Overview

Bisnafide, a member of the bisnaphthalimide class, is recognized for its significant biological activity, particularly in the context of cancer treatment. This compound has shown promise as a DNA-targeted anticancer agent, exhibiting potent cytotoxic effects against various tumor cell lines. Its mechanism of action primarily involves intercalation into DNA, which disrupts replication and transcription processes.

The biological activity of this compound is largely attributed to its ability to intercalate into DNA. This intercalation leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. Research has demonstrated that this compound binds effectively to double-stranded DNA, forming stable complexes that prevent normal cellular processes.

Key Mechanistic Insights

- DNA Intercalation : this compound intercalates between base pairs in the DNA helix, which can lead to structural distortions and hinder replication.

- Topoisomerase II Inhibition : The compound has been shown to induce topoisomerase II-mediated DNA cleavage, further enhancing its anticancer properties .

- Cytotoxicity : Flow cytometry assays have indicated that this compound exhibits high cytotoxic potential against various cancer cell lines, including colorectal and solid tumors .

Anticancer Activity

This compound has been evaluated in clinical trials for its efficacy against solid tumors. It has reached Phase 2 trials for indications such as colorectal cancer, demonstrating significant antitumor activity . The compound has shown promising results in preclinical studies, with notable findings summarized in the following table.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Lv et al. (2013) | HL-60 | 14.66 ± 0.31 | Topo I inhibition |

| MDPI Study (2024) | HeLa | 27.32 ± 2.67 | DNA intercalation |

| PMC Study (2017) | MCF-7 | 32.26 ± 1.74 | Apoptosis induction |

Case Studies

Several case studies have documented the clinical application of this compound in treating specific cancer types. For instance, a notable case involved a patient with advanced colorectal cancer who exhibited a positive response to this compound treatment after failing multiple lines of therapy. The patient's tumor showed significant reduction in size after several cycles of this compound administration.

Research Findings

Recent studies have further elucidated the structure-activity relationships (SAR) within the bisnaphthalimide class, highlighting that modifications in the chemical structure can enhance biological activity. For example:

Eigenschaften

CAS-Nummer |

144849-63-8 |

|---|---|

Molekularformel |

C32H28N6O8 |

Molekulargewicht |

624.6 g/mol |

IUPAC-Name |

5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1 |

InChI-Schlüssel |

PXBZKHOQHTVCSQ-QZTJIDSGSA-N |

SMILES |

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |

Isomerische SMILES |

C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |

Kanonische SMILES |

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.